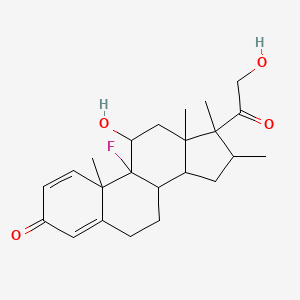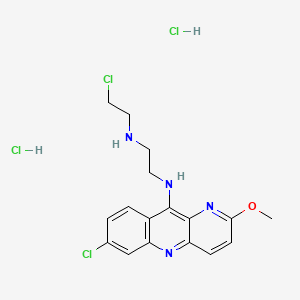
1,2-Ethanediamine, N-(2-chloroethyl)-N'-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride is a complex organic compound that belongs to the class of substituted ethanediamines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(2-chloroethyl)-N’-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride typically involves multi-step organic reactions. The starting materials often include 1,2-ethanediamine and 2-chloroethyl chloride, which undergo nucleophilic substitution reactions. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroethyl group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its therapeutic potential in treating certain diseases, possibly due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N-(2-chloroethyl)-N’-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group may form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The methoxybenzo group may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride: Lacks the 7-chloro substitution, which may affect its reactivity and binding properties.
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, monohydrochloride: Contains only one hydrochloride group, potentially altering its solubility and stability.
Uniqueness
The presence of both chloroethyl and methoxybenzo groups in 1,2-Ethanediamine, N-(2-chloroethyl)-N’-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride makes it unique in terms of its chemical reactivity and potential applications. The dual chloroethyl groups may enhance its ability to form cross-links with biological molecules, while the methoxybenzo group may improve its pharmacokinetic properties.
Propriétés
Numéro CAS |
38915-24-1 |
|---|---|
Formule moléculaire |
C17H20Cl4N4O |
Poids moléculaire |
438.2 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-N'-(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C17H18Cl2N4O.2ClH/c1-24-15-5-4-13-17(23-15)16(21-9-8-20-7-6-18)12-3-2-11(19)10-14(12)22-13;;/h2-5,10,20H,6-9H2,1H3,(H,21,22);2*1H |
Clé InChI |
IWSFAWVCAZYOIF-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCNCCCl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


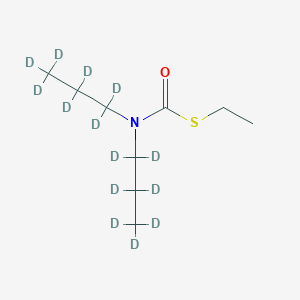
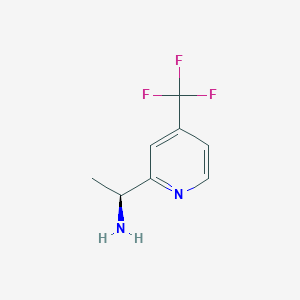
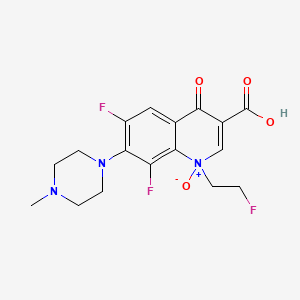

![trans-(+/-)-Dihydro-3,4-bis[[3-Methoxy-4-(phenylMethoxy)phenyl]Methyl]-2(3H)-furanone](/img/structure/B15125905.png)
![3,4,5-trihydroxy-6-[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]oxane-2-carboxylic acid](/img/structure/B15125913.png)
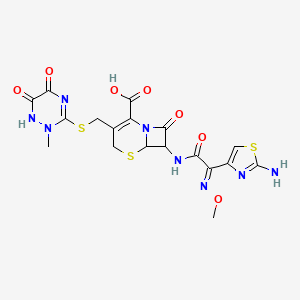
![4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline](/img/structure/B15125927.png)


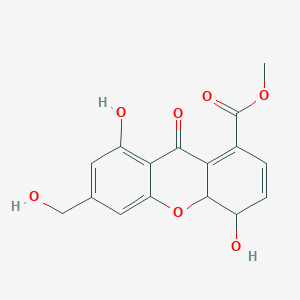
![6-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine](/img/structure/B15125963.png)
